N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dimethylamino and methylthio functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves a multi-step process:
Formation of Intermediate Amines: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine and 3-(methylthio)aniline. These intermediates can be synthesized through standard amination reactions.
Oxalamide Formation: The final step involves the condensation of the two amines with oxalyl chloride under controlled conditions to form the desired oxalamide. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalysis: Employing catalysts to lower activation energy and increase reaction efficiency.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)carbamate: Contains a carbamate group, offering different reactivity and applications.
Uniqueness
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-23(2)17-11-9-15(10-12-17)6-5-13-21-19(24)20(25)22-16-7-4-8-18(14-16)26-3/h4,7-12,14H,5-6,13H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFUPDMAMZSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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